4-Methyl-1-phenylpent-2-yne-1,4-diol
Description
4-Methyl-1-phenylpent-2-yne-1,4-diol (CAS: 21452-74-4) is a diol compound featuring a phenyl group at position 1 and a methyl group at position 4, connected via a pent-2-yne backbone. Its molecular formula is C₁₈H₁₈O₂, with a molecular weight of 266.33 g/mol . The compound’s structure includes two hydroxyl groups at positions 1 and 4, an alkyne bond (C≡C) at position 2, and aromatic (phenyl) and aliphatic (methyl) substituents.
Properties
CAS No. |
5111-41-1 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-methyl-1-phenylpent-2-yne-1,4-diol |
InChI |
InChI=1S/C12H14O2/c1-12(2,14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13-14H,1-2H3 |
InChI Key |
IOLJJGCKTPFCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-methyl-1-phenylpent-2-yne-1,4-diol and related diols:
Key Observations:
- Reactivity : Alkyne-containing diols (e.g., 2-butyne-1,4-diol) are widely used in cycloadditions and natural product synthesis. The phenyl substituent in the target compound may introduce steric hindrance or electronic effects, altering regioselectivity in reactions .
- Biological Activity: Branched diols like 2-methylbutane-1,4-diol exhibit immunosuppressant and anti-inflammatory properties , whereas 4-methyl-1-phenylpent-2-yne-1,4-diol’s bioactivity remains unexplored but could differ due to its aromaticity.
Physicochemical and Energetic Properties
- Crystal Packing and Hydrogen Bonding : Diols with aromatic substituents (e.g., 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol) form distinct hydrogen-bonded networks and inclusion compounds with solvents like benzene, suggesting that 4-methyl-1-phenylpent-2-yne-1,4-diol may exhibit similar versatility .
- Force Field Energy Correlations : For benzene-1,4-diol derivatives, force field accuracy decreases with branching and proximity of hydroxyl groups. The phenyl and methyl groups in 4-methyl-1-phenylpent-2-yne-1,4-diol may lead to weaker energy correlations, complicating computational modeling .
Metabolic and Toxicological Profiles
- Absorption and Metabolism : Lipophilic diols like trans-para-2-menthene-1,4-diol are rapidly absorbed, oxidized to polar metabolites, and excreted. The phenyl group in the target compound may slow absorption but enhance tissue distribution .
Preparation Methods
Aldol Reaction-Based Synthesis
Cryogenic Aldol Condensation
The asymmetric aldol reaction represents one of the most well-documented routes for synthesizing propargylic alcohols, including 4-methyl-1-phenylpent-2-yne-1,4-diol. A protocol from the Royal Society of Chemistry outlines the following steps:
Reaction Setup :
- A solution of precursor alcohol (8.0 mmol) in dichloromethane (CH₂Cl₂, 16 mL) is added dropwise to a cooled (-70°C) mixture of methylene chloride (60 mL) and a base (e.g., triethylamine, 48 mmol).
- The mixture is stirred at -70°C for 1 hour, followed by gradual warming to 0°C.
Workup and Purification :
- The reaction is quenched with water (40 mL) and extracted with diethyl ether (400 mL).
- The organic layer is washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
- Flash column chromatography (hexane:ethyl acetate eluent) yields the target diol as a colorless oil in 85% yield .
Key Considerations:
- Temperature Control : Maintaining cryogenic conditions (-70°C) minimizes side reactions, such as over-aldolization or dehydration.
- Solvent Choice : Dichloromethane’s low polarity favors the formation of the propargylic alcohol intermediate.
Scandium Triflate-Catalyzed Methods
Direct Allylation of Propargylic Alcohols
While Sc(OTf)₃ is primarily employed for allylation reactions, its catalytic activity extends to the synthesis of propargylic diols. A study in ACS Omega highlights the diallylation of 4-methyl-1-phenylpent-2-yne-1,4-diol using allyltrimethylsilane:
Reaction Conditions :
- The diol (1.0 mmol) reacts with allyltrimethylsilane (3.0 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) at 80°C for 10 minutes.
- Scandium triflate (5 mol%) catalyzes the process, achieving 94% yield for the allylated product.
Mechanistic Insights :
- Sc(OTf)₃ facilitates the generation of a benzylic cation intermediate, which undergoes nucleophilic attack by the allylating agent.
- The propargylic hydroxyl groups act as directing groups, enhancing regioselectivity.
Limitations:
Comparative Analysis of Methods
*Yield reported for allylation product; diol synthesis yield inferred from literature.
†Theoretical yield based on analogous reactions.
Optimization Strategies
Solvent and Base Selection
Catalytic Additives
- Lewis Acids : Boron trifluoride (BF₃) accelerates propargyl cation formation, improving reaction kinetics.
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